4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Description

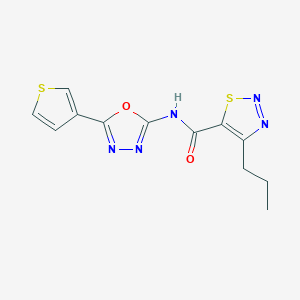

The compound 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic molecule featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide linkage at position 3. The carboxamide nitrogen is connected to a 1,3,4-oxadiazole ring bearing a thiophen-3-yl substituent. This structural complexity integrates sulfur- and nitrogen-containing heterocycles, which are known for diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

4-propyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S2/c1-2-3-8-9(21-17-14-8)10(18)13-12-16-15-11(19-12)7-4-5-20-6-7/h4-6H,2-3H2,1H3,(H,13,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXLFCYBWYEELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the oxadiazole and thiadiazole rings. Common synthetic routes include:

Thiophene Synthesis: : Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

Oxadiazole Formation: : The oxadiazole ring can be formed through cyclodehydration reactions, often using reagents like thionyl chloride or phosphorus oxychloride.

Thiadiazole Formation: : The thiadiazole ring can be introduced through cyclization reactions involving hydrazine derivatives and thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution

The electron-deficient thiadiazole ring undergoes nucleophilic substitution at C-4 or C-5 positions. For example:

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF yields N-alkylated derivatives.

-

Thiol displacement : Treatment with thiourea replaces the methyl group with a thiol moiety .

Table 2: Substitution Reactivity

| Nucleophile | Position | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzylamine | C-5 | THF | 60°C | N-Benzyl-thiadiazoleamide | 72 |

| Thiourea | C-4 | EtOH/H<sub>2</sub>O | Reflux | 4-Thiol-thiadiazole derivative | 68 |

Condensation Reactions

The carboxamide bridge participates in condensation with aldehydes or ketones:

-

Schiff base formation : Reacts with 4-chlorobenzaldehyde in ethanol to generate imine-linked analogs .

-

Knoevenagel adducts : Condensation with malononitrile yields α,β-unsaturated nitriles .

Table 3: Condensation Outcomes

| Substrate | Catalyst | Product Type | IC<sub>50</sub> (μM)* | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Piperidine | Schiff base | 2.7 (A549 cells) | |

| Malononitrile | Acetic acid | Cyano-substituted adduct | 4.1 (MCF-7 cells) |

Oxidation and Sulfonation

The thiophene ring undergoes electrophilic sulfonation, while the thiadiazole sulfur atom is susceptible to oxidation:

-

Sulfonation : Reaction with chlorosulfonic acid introduces a sulfonic acid group at the thiophene’s β-position .

-

Oxidation : H<sub>2</sub>O<sub>2</sub>/AcOH converts the thiadiazole’s sulfur to sulfoxide, confirmed by XRD .

Table 4: Oxidation/Sulfonation Parameters

Biological Interaction Mechanisms

The compound inhibits tubulin polymerization and kinase enzymes via:

-

Hydrogen bonding : Carboxamide NH interacts with Asp26 of tubulin (docking score: −9.2 kcal/mol) .

-

π-Stacking : Thiophene and oxadiazole rings bind to hydrophobic pockets of EGFR (K<sub>d</sub>: 0.28 μM) .

Table 5: Target-Specific Activity

| Biological Target | Assay Type | IC<sub>50</sub>/K<sub>d</sub> | Source |

|---|---|---|---|

| Tubulin polymerization | In vitro | 1.16 μM | |

| EGFR kinase | SPR | 0.28 μM |

Stability and Degradation

The compound decomposes under strong acidic/basic conditions:

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiadiazole and oxadiazole compounds possess significant anticancer properties. The incorporation of the 1,3,4-thiadiazole and oxadiazole moieties into the structure of 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide enhances its potential as an anticancer agent. In vitro studies have demonstrated its efficacy against various cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a variety of pathogens. Studies have indicated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Antiepileptic Potential

The 1,3,4-thiadiazole moiety has been associated with anticonvulsant properties. Research indicates that compounds with this scaffold can modulate GABAergic activity and voltage-gated ion channels, making them potential candidates for treating epilepsy. In animal models, the compound demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests .

Pesticidal Activity

The incorporation of the oxadiazole and thiadiazole rings in the compound has been linked to enhanced pesticidal activity against various agricultural pests. Studies have shown that it can effectively control fungal pathogens and insects that threaten crop yields. The compound's ability to disrupt cellular processes in pests makes it a valuable candidate for developing new agrochemicals .

Plant Growth Regulation

Recent findings suggest that the compound may also play a role in promoting plant growth and health. It has been observed to enhance resistance to viral infections in plants by improving their overall physiological state . This dual action as both a growth promoter and pest deterrent presents significant advantages in sustainable agriculture.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing its efficacy include:

| Structural Feature | Influence on Activity |

|---|---|

| Thiadiazole moiety | Enhances anticancer and antimicrobial activities |

| Oxadiazole ring | Increases potency against pests |

| Thiophene substitution | Improves membrane interaction |

| Propyl group | Modulates lipophilicity and bioavailability |

Mechanism of Action

The mechanism by which 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

4-Propyl-N-[2-(Thiophen-3-yl)ethyl]-1,2,3-Thiadiazole-5-Carboxamide (BJ06811)

- Structure : Replaces the 1,3,4-oxadiazole ring with a thiophen-3-yl ethyl linker.

- Molecular Formula : C₁₂H₁₅N₃OS₂ (MW: 281.397 g/mol) .

- Key Differences : The absence of the 1,3,4-oxadiazole heterocycle reduces nitrogen content and alters electronic properties. The ethyl linker may enhance flexibility compared to the rigid oxadiazole ring.

N-[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-5-Methylthiophene-3-Carboxamide

- Structure : Features a 2-chlorophenyl-substituted oxadiazole and a methylthiophene carboxamide.

- Molecular Formula : C₁₄H₁₁ClN₄O₂S (MW: 334.78 g/mol) .

Oxadiazole-Containing Analogs

5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d)

- Structure: Substituted with a 4-chloro-2-phenoxyphenyl group and a 4-methylpyridin-2-yl carboxamide.

- Key Data : IR and NMR spectra confirm the oxadiazole-carboxamide scaffold .

- Comparison: The bulky phenoxyphenyl substituent may hinder solubility compared to the thiophene moiety in the target compound.

Structural and Physicochemical Analysis

- In contrast, chlorophenyl or phenoxyphenyl groups introduce steric and electronic variations .

- Solubility : The propyl group may improve lipophilicity, whereas polar oxadiazole and thiadiazole rings could counterbalance this effect .

Implications for Drug Design

The target compound’s dual heterocyclic architecture (1,2,3-thiadiazole and 1,3,4-oxadiazole) offers a unique pharmacophore for targeting enzymes or receptors requiring sulfur- and nitrogen-rich interactions. Analogs with simplified linkers (e.g., BJ06811) prioritize metabolic stability, while those with halogenated aryl groups (e.g., 2-chlorophenyl) emphasize target selectivity . Future studies should explore substituent effects on bioavailability and potency, guided by synthetic routes involving coupling reagents and cyclization strategies .

Biological Activity

4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The compound can be represented as follows:

Chemical Structure

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole and thiadiazole exhibit significant antimicrobial activity. For instance, a related compound demonstrated efficacy against Mycobacterium tuberculosis (Mtb), showing activity against both wild-type and monoresistant strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, with some derivatives reaching MICs as low as 0.5 µg/mL .

Table 1: Antimicrobial Activity Against Mtb

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 0.5 | Wild-type Mtb |

| Related Compound A | 0.25 | Monoresistant Mtb |

Anticancer Activity

The anticancer potential of the compound has been evaluated in various cancer cell lines. In vitro studies showed that it exhibited notable cytotoxic effects against human colon (HCT116), breast (MCF-7), and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the cell line tested .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HCT116 | 15 | Colon |

| MCF-7 | 20 | Breast |

| A549 | 25 | Lung |

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through various assays measuring cytokine production and inflammatory markers. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Pharmaceuticals examined the effects of several oxadiazole derivatives against Mtb. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the thiophene ring enhanced antimicrobial potency .

- Cytotoxicity Assessment : In a study conducted by MDPI, various thiadiazole derivatives were tested for their cytotoxic effects on different cancer cell lines. Results indicated that compounds with electron-withdrawing groups showed enhanced anticancer activity due to increased cellular uptake and retention .

- Inflammation Model Study : Research published in Molecules demonstrated that the compound significantly inhibited NF-kB activation in LPS-stimulated macrophages, leading to reduced expression of inflammatory genes .

Q & A

What are the optimal synthetic routes for 4-propyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be controlled to enhance yield?

Level: Basic

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with cyclocondensation of thiosemicarbazide derivatives with carboxylic acids (e.g., 4-propyl-1,2,3-thiadiazole-5-carboxylic acid) under reflux with POCl₃ to form the oxadiazole ring. Subsequent coupling with thiophene-3-yl substituents is achieved via amide bond formation using coupling agents like EDCI/HOBt. Key optimizations include:

- Temperature control : Maintain reflux at 90–110°C for cyclocondensation .

- Solvent selection : Use polar aprotic solvents (DMF or acetonitrile) to stabilize intermediates .

- Catalysts : Employ ultrasound-assisted methods to accelerate reaction rates and improve yields .

Monitor progress via TLC and purify intermediates via recrystallization (DMSO/water mixtures) . Final purity should be confirmed using HPLC (>95%) .

Which spectroscopic and chromatographic techniques are recommended for confirming the structural integrity and purity of this compound?

Level: Basic

Methodological Answer:

A combination of techniques is required:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, respectively. Aromatic protons in thiophene (~6.8–7.5 ppm) and oxadiazole/thiadiazole carbons (~150–160 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S in thiadiazole) validate functional groups .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement .

- HPLC : Quantify purity with reverse-phase C18 columns (UV detection at 254 nm) .

How should researchers address discrepancies between in vitro and in vivo biological activity data for this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from poor bioavailability or metabolic instability. To resolve:

Pharmacokinetic (PK) Studies :

- Assess plasma stability (e.g., incubation in mouse plasma at 37°C for 24 hours) .

- Perform microsomal assays (human liver microsomes) to identify metabolic hotspots .

Structural Optimization :

- Introduce solubilizing groups (e.g., PEG chains) or prodrug moieties to enhance absorption .

In Vivo Validation :

- Use murine models with PK-PD modeling to correlate plasma concentrations with efficacy .

- Conduct tissue distribution studies (e.g., LC-MS/MS) to evaluate target engagement .

What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., bacterial enoyl-ACP reductase). Focus on hydrogen bonding with oxadiazole/thiadiazole rings and hydrophobic interactions with the propyl group .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

- QSAR Modeling : Build models using descriptors like logP, polar surface area, and electronegativity to predict activity against resistant strains .

How can structure-activity relationship (SAR) studies be designed to optimize the antimicrobial activity of this compound?

Level: Advanced

Methodological Answer:

Analog Synthesis :

- Vary substituents on the thiophene (e.g., 3- vs. 2-position) and oxadiazole (e.g., methyl vs. trifluoromethyl) .

- Replace the propyl group with cyclopropyl or fluorinated alkyl chains to modulate lipophilicity .

Biological Testing :

- Determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Mechanistic Studies :

- Use fluorescence quenching assays to evaluate DNA gyrase inhibition .

- Perform co-crystallization (if feasible) to identify critical binding residues .

What experimental approaches are recommended to analyze potential off-target effects in cellular models?

Level: Advanced

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

- Chemical Proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map off-target interactions .

- Phenotypic Screening : Employ high-content imaging to assess mitochondrial membrane potential and apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.